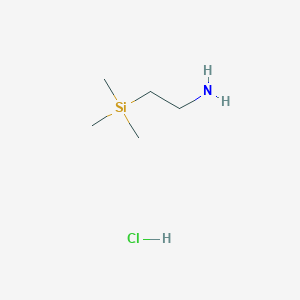

2-(Trimethylsilyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-trimethylsilylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NSi.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECFYIVZLPNYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600221 | |

| Record name | 2-(Trimethylsilyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18135-30-3 | |

| Record name | 2-(Trimethylsilyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)trimethylsilane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-(Trimethylsilyl)ethanamine hydrochloride?

An In-depth Technical Guide to 2-(Trimethylsilyl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 18135-30-3). As a bifunctional organosilane, this compound serves as a valuable building block in synthetic organic chemistry and holds significant potential in the fields of materials science and drug discovery. This document details its structural characteristics, physicochemical properties, chemical reactivity, and established protocols for its analytical characterization. The insights provided herein are intended to support researchers, chemists, and drug development professionals in leveraging the unique attributes of this versatile reagent.

Introduction and Compound Identification

This compound is a salt of a primary amine that features a trimethylsilyl [(CH₃)₃Si-] group at the beta position relative to the nitrogen atom. This unique structural arrangement—combining a nucleophilic amino group with a sterically demanding and lipophilic silyl moiety—imparts distinct properties that are highly valuable in chemical synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free amine.

The strategic placement of the trimethylsilyl group can influence the reactivity of the amine and provide a handle for specific chemical transformations. In medicinal chemistry, the incorporation of silicon into molecular scaffolds is an emerging strategy to improve metabolic stability, cell membrane permeability, and overall ADME/Tox profiles.[1] Consequently, compounds like this compound are increasingly recognized as important intermediates and building blocks for novel therapeutics.[2][3]

graph "Chemical_Structure" {

layout=neato;

node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=12];

splines=true;

sep="+25,25";

// Nodes for the structure

Si [label="Si", pos="0,0!"];

C1 [label="C", pos="-1.5,-0.5!"];

C2 [label="C", pos="0,1.5!"];

C3 [label="C", pos="1.5,-0.5!"];

C4 [label="C", pos="-0.8,-1.5!"];

C5 [label="C", pos="-1.6,-2.5!"];

N [label="NH₃⁺", pos="-2.4,-3.5!", fontcolor="#EA4335"];

Cl [label="Cl⁻", pos="-3.5,-3.5!", fontcolor="#34A853"];

// Dummy nodes for H labels on carbons

h1 [label="H₃", pos="-2.0, -0.2!"];

h2 [label="H₃", pos="0, 2.0!"];

h3 [label="H₃", pos="2.0, -0.2!"];

h4 [label="H₂", pos="-0.2, -1.8!"];

h5 [label="H₂", pos="-1.3, -3.0!"];

// Edges

Si -- C1;

Si -- C2;

Si -- C3;

Si -- C4;

C4 -- C5;

C5 -- N;

}

Caption: General workflow for the acylation of 2-(Trimethylsilyl)ethanamine.

Stability and Handling

The hydrochloride salt is chemically stable under standard ambient conditions.[4] However, the trimethylsilyl group can be susceptible to cleavage under strongly acidic or fluoride-ion-catalyzed conditions. This lability is a key feature of related silyl ethers and esters used as protecting groups, which are often cleaved by reagents like tetrabutylammonium fluoride (TBAF).[5] While the C-Si bond is more robust than a Si-O bond, harsh conditions should be avoided if the silyl group is to be retained. The compound should be stored in a tightly sealed container in a dry, well-ventilated area.

Role as a Synthetic Building Block

This compound is primarily used as a versatile building block in organic synthesis.[6] Its bifunctional nature allows it to introduce the 2-(trimethylsilyl)ethylamino moiety into a target structure. This is particularly relevant in drug discovery, where this group can serve as a bioisostere for other alkyl or functionalized chains, potentially improving pharmacokinetic properties.[1] For instance, it has been utilized in the synthesis of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), which have potential antitumor applications.[6]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Below are the expected characteristics and a general protocol for analysis.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A sharp, intense singlet at ~0.0 ppm corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.

-

Two multiplets, likely appearing as triplets, corresponding to the two methylene groups (-CH₂-CH₂-). The methylene group adjacent to the silicon (Si-CH₂) would be upfield (~0.5-1.0 ppm), while the methylene group adjacent to the nitrogen (-CH₂-NH₃⁺) would be significantly downfield (~2.8-3.2 ppm) due to the electron-withdrawing effect of the ammonium cation.

-

A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with solvent protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the methyl carbons of the trimethylsilyl group near 0 ppm.

-

Two distinct signals for the ethyl backbone carbons. The carbon attached to silicon will be upfield, while the carbon attached to nitrogen will be further downfield.

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Strong, broad absorptions in the 2500-3000 cm⁻¹ range, characteristic of an amine salt (R-NH₃⁺ stretching).

-

N-H bending vibrations around 1500-1600 cm⁻¹.

-

A characteristic Si-C stretch and a (CH₃)₃Si- rocking vibration, typically observed around 840-860 cm⁻¹ and 1250 cm⁻¹.

-

Mass Spectrometry (MS): When analyzing the free base, the electron ionization (EI) mass spectrum would be expected to show a prominent fragment ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ cation. The molecular ion of the free base (M⁺ = 117) may be weak or absent.

Experimental Protocol: NMR Analysis

This protocol outlines a self-validating system where the results directly confirm the compound's key structural features.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD).

-

Causality: D₂O or CD₃OD are chosen for their ability to dissolve the polar hydrochloride salt. D₂O will cause the -NH₃⁺ protons to exchange and disappear from the spectrum, which can be a useful diagnostic tool.

-

Internal Standard: Add a small amount of an internal standard, such as DSS or TMSP, if precise chemical shift referencing is required. Tetramethylsilane (TMS) is unsuitable for protic solvents.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard ¹H spectrum.

-

Acquire a ¹³C{¹H} (proton-decoupled) spectrum.

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the ¹H NMR signals. The ratio should correspond to 9H : 2H : 2H (for the Si(CH₃)₃, Si-CH₂, and N-CH₂ protons, respectively).

-

Compare the observed chemical shifts and coupling patterns with the expected values described in section 4.1. The presence of the intense singlet near 0 ppm and the two downfield methylene signals provides strong evidence for the target structure.

-

Confirm the presence of the three expected carbon signals in the ¹³C spectrum.

Caption: A typical workflow for the analytical validation of the compound.

Conclusion

This compound is a structurally unique and synthetically useful chemical. Its properties as a stable, solid amine salt make it a convenient reagent for introducing the 2-(trimethylsilyl)ethylamino group into diverse molecular architectures. The nucleophilic character of the amine, combined with the steric and electronic influence of the trimethylsilyl group, offers valuable opportunities for chemists in organic synthesis and particularly for scientists engaged in drug discovery and development. A thorough understanding of its physical properties, chemical reactivity, and analytical characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Pharmaffiliates. CAS No : 24103-64-8 | Product Name : 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. Available at: [Link]

-

ResearchGate. Bis(trimethylsilyl)Ethylamine: Synthesis, Properties and its use as CVD Precursor. Available at: [Link]

-

PubChem. N-(2-[(trimethylsilyl)oxy]ethyl)amine. Available at: [Link]

-

Gelest. General Silylation Procedures. Available at: [Link]

-

MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]

-

ResearchGate. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Available at: [Link]

-

Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. Available at: [Link]

-

ResearchGate. 2-(Trimethylsilyl)ethoxymethyl Chloride. Available at: [Link]

-

ResearchGate. Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Available at: [Link]

-

PubChem. Ethylbis(trimethylsilyl)amine. Available at: [Link]

-

ResearchGate. Synthetic applications. Reagents and conditions: (i) NH2OH⋅HCl.... Available at: [Link]

Sources

- 1. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 2. news.umich.edu [news.umich.edu]

- 3. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 4. CAS 5804-92-2: 2-[(trimethylsilyl)oxy]ethanamine [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 18135-30-3 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trimethylsilyl)ethanamine Hydrochloride

Introduction and Strategic Importance

2-(Trimethylsilyl)ethanamine hydrochloride is an organosilane compound featuring both a primary amine and a trimethylsilyl group. This unique combination of functionalities makes it a potentially valuable building block in various scientific fields. The trimethylsilyl group can influence the molecule's solubility, lipophilicity, and stability, while the primary amine serves as a versatile reactive handle for further chemical modifications, such as amide bond formation, alkylation, and reductive amination. The hydrochloride salt form enhances the compound's stability and ease of handling compared to the free amine.

Applications in Research and Development:

-

Pharmaceutical Sciences: The amine functionality allows for the incorporation of the trimethylsilyl ethyl moiety into larger drug molecules, potentially modifying their pharmacokinetic and pharmacodynamic properties.

-

Materials Science: As a surface modification agent, it can be used to introduce amino-functionalized silyl layers onto various substrates, altering their surface properties for applications in chromatography, catalysis, and biocompatible coatings.

-

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organosilanes and functionalized organic molecules.

Proposed Synthetic Pathway

Given the absence of a specific published procedure, a logical and robust synthetic route is proposed, commencing from the readily available precursor, 2-(trimethylsilyl)ethanol. This multi-step synthesis leverages well-established and reliable chemical transformations.

Overall Synthetic Scheme

The proposed synthesis involves a two-step process: the conversion of 2-(trimethylsilyl)ethanol to an appropriate alkyl halide intermediate, followed by a Gabriel synthesis to introduce the primary amine, and finally, conversion to the hydrochloride salt.

A [label="2-(Trimethylsilyl)ethanol"]; B [label="2-(Trimethylsilyl)ethyl Halide"]; C [label="N-(2-(Trimethylsilyl)ethyl)phthalimide"]; D [label="2-(Trimethylsilyl)ethanamine"]; E [label="2-(Trimethylsilyl)ethanamine\nHydrochloride"];

A -> B [label=" Halogenation \n (e.g., SOCl2 or PBr3) "]; B -> C [label=" Gabriel Synthesis:\n Potassium Phthalimide, DMF "]; C -> D [label=" Hydrazinolysis \n (Hydrazine hydrate) "]; D -> E [label=" Hydrochlorination \n (HCl in Ether) "]; }

Caption: Proposed workflow for the synthesis of this compound.Step 1: Halogenation of 2-(Trimethylsilyl)ethanol

The initial step involves the conversion of the primary alcohol, 2-(trimethylsilyl)ethanol, into a more reactive alkyl halide. This is a standard transformation in organic synthesis.

Plausible Protocol:

-

To a stirred solution of 2-(trimethylsilyl)ethanol in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a halogenating agent (e.g., thionyl chloride for the chloride or phosphorus tribromide for the bromide) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to ice-water.

-

Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(trimethylsilyl)ethyl halide.

-

Purify the product by vacuum distillation.

Step 2: Gabriel Synthesis of 2-(Trimethylsilyl)ethanamine

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct amination.[1][2][3]

Plausible Protocol:

-

Dissolve the 2-(trimethylsilyl)ethyl halide in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add potassium phthalimide to the solution and heat the mixture, for example, to 80-100 °C, for several hours. Monitor the reaction by TLC until the starting halide is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the resulting crude N-(2-(trimethylsilyl)ethyl)phthalimide, add ethanol followed by hydrazine hydrate.[1]

-

Reflux the mixture for a few hours. A precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(trimethylsilyl)ethanamine.

-

Purify the amine by distillation.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt, which is typically a stable, crystalline solid.

Plausible Protocol:

-

Dissolve the purified 2-(trimethylsilyl)ethanamine in a dry, non-polar solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether), with stirring.

-

A white precipitate of this compound should form.

-

Collect the solid by filtration, wash it with cold, dry diethyl ether, and dry it under vacuum.

Characterization and Analytical Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for the structural elucidation of such a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules.

Expected ¹H NMR Spectrum:

The proton NMR spectrum is expected to show three distinct signals:

-

A singlet at approximately 0.0 ppm, integrating to 9 protons, corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.

-

A triplet at approximately 0.8-1.2 ppm, integrating to 2 protons, corresponding to the methylene group adjacent to the silicon atom (-CH₂-Si).

-

A triplet at approximately 2.9-3.3 ppm, integrating to 2 protons, corresponding to the methylene group adjacent to the ammonium group (-CH₂-NH₃⁺).

-

A broad singlet in the range of 7.5-8.5 ppm, integrating to 3 protons, corresponding to the ammonium protons (-NH₃⁺). The chemical shift of these protons can be highly variable and dependent on the solvent and concentration.

Expected ¹³C NMR Spectrum:

The carbon-13 NMR spectrum should display three signals:

-

A peak at approximately -2.0 to 0.0 ppm corresponding to the methyl carbons of the trimethylsilyl group.

-

A peak at approximately 10-15 ppm for the methylene carbon bonded to the silicon atom.

-

A peak at approximately 40-45 ppm for the methylene carbon bonded to the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free amine, electron ionization (EI) would be a suitable technique.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free amine (C₅H₁₅NSi) at m/z = 117.

-

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl radical from the trimethylsilyl group, leading to a prominent peak at m/z = 102 (M-15).

-

Trimethylsilyl Cation: A very common and often base peak in the mass spectra of trimethylsilyl compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z = 73.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

-

N-H Stretching: For the hydrochloride salt, a broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the stretching vibrations of the ammonium group (-NH₃⁺).

-

N-H Bending: An absorption band around 1600-1500 cm⁻¹ due to the asymmetric bending of the -NH₃⁺ group.

-

C-H Stretching: Absorptions in the 2960-2850 cm⁻¹ region corresponding to the C-H stretching of the methyl and methylene groups.

-

Si-C Vibrations: A characteristic strong peak around 1250 cm⁻¹ for the symmetric deformation of the Si-(CH₃)₃ group and another strong band around 840 cm⁻¹ for the Si-C stretching.

-

C-N Stretching: A medium intensity band in the 1250–1020 cm⁻¹ range for the C-N stretching of the aliphatic amine.

Purification and Quality Control

Purification:

-

The intermediate alkyl halide and the final free amine are liquids at room temperature and can be purified by vacuum distillation.

-

The final hydrochloride salt is expected to be a solid and can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture.

Quality Control:

-

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) of the free amine.

-

The identity and structural integrity should be confirmed by the spectroscopic methods detailed above (NMR, MS, IR).

-

Melting point determination of the hydrochloride salt can also serve as an indicator of purity.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

-

Halogenating Agents: Thionyl chloride and phosphorus tribromide are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. All manipulations should be performed in a fume hood.

-

Hydrogen Chloride: HCl gas is corrosive and toxic. It should be handled in a fume hood.

-

Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Conclusion

This technical guide has outlined a plausible and robust synthetic route for the preparation of this compound, along with a comprehensive plan for its characterization and purification. While a definitive, published protocol is not currently available, the proposed methodology is based on well-understood and reliable organic reactions. The detailed characterization data provided will serve as a benchmark for researchers who undertake the synthesis of this versatile compound. The information presented herein is intended to empower scientists in the fields of drug discovery, materials science, and synthetic chemistry with the foundational knowledge required to produce and validate this valuable chemical entity.

References

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

-

Cambridge University Press. Gabriel Synthesis. [Link]

-

Wikipedia. Gabriel synthesis. [Link]

Sources

Spectroscopic Analysis of 2-(Trimethylsilyl)ethanamine Hydrochloride (CAS 18135-30-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trimethylsilyl)ethanamine hydrochloride, with the CAS number 18135-30-3, is an organosilicon compound featuring a primary amine and a trimethylsilyl group.[1][2][3] While publicly available spectroscopic data for this specific molecule is limited, this guide provides a detailed projection of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights herein are grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, offering a robust framework for the analysis of this and similar silylated compounds.

This document is structured to provide not just data, but a deeper understanding of the experimental considerations and the "why" behind the expected spectral features, in line with the expertise of a Senior Application Scientist.

Chemical Structure and Functional Groups

Molecular Formula: C₅H₁₅NSi · HCl[1]

Structure:

The key functional groups that will dictate the spectroscopic behavior are the trimethylsilyl (TMS) group, the ethyl backbone, and the primary ammonium cation (resulting from the hydrochloride salt form).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider ¹H NMR, ¹³C NMR, and ²⁹Si NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

| Predicted Signal | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration | Rationale |

| -Si(CH ₃)₃ | 0.0 - 0.2 | Singlet (s) | 9H | The nine protons of the three methyl groups attached to the silicon are chemically equivalent and shielded by the silicon atom, hence their upfield shift. |

| -Si-CH ₂- | 0.8 - 1.2 | Triplet (t) | 2H | These methylene protons are adjacent to another methylene group, resulting in a triplet. They are slightly deshielded by the silicon atom. |

| -CH₂-NH ₃⁺ | 3.0 - 3.4 | Triplet (t) | 2H | These methylene protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. |

| -NH ₃⁺ | 7.5 - 8.5 | Broad Singlet (br s) | 3H | The protons on the nitrogen will be broadened due to quadrupole coupling with the nitrogen atom and exchange with the solvent. Their chemical shift is highly dependent on the solvent and concentration. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton.

| Predicted Signal | Chemical Shift (δ) ppm (approx.) | Rationale |

| -Si(C H₃)₃ | -2 to 2 | The methyl carbons attached to silicon are highly shielded, resulting in an upfield chemical shift, which can even be negative. |

| -Si-C H₂- | 10 - 15 | This carbon is adjacent to the silicon atom, which has a modest deshielding effect. |

| -C H₂-NH₃⁺ | 35 - 45 | This carbon is significantly deshielded by the adjacent electron-withdrawing ammonium group. |

Predicted ²⁹Si NMR Spectrum

²⁹Si NMR is a valuable technique for organosilicon compounds.

| Predicted Signal | Chemical Shift (δ) ppm (approx.) | Rationale |

| -Si (CH₃)₃ | 0 - 5 | The chemical shift of the silicon atom in a trimethylsilyl group typically appears close to the reference standard, tetramethylsilane (TMS), at 0 ppm. |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ²⁹Si NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

The choice of solvent is critical. D₂O is a good option for hydrochloride salts due to its high polarity. However, if exchange of the NH₃⁺ protons is to be minimized, aprotic polar solvents like DMSO-d₆ could be used.

-

Cap the NMR tube and ensure the sample is fully dissolved and homogenous.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

²⁹Si NMR: If available, acquire a ²⁹Si spectrum. This may require a specific probe and longer acquisition times due to the low receptivity of the ²⁹Si nucleus.

-

Workflow Diagram:

Caption: Workflow for IR data acquisition using the KBr pellet method.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization - EI)

For the free amine form (after in-source neutralization), the following fragments are expected. The hydrochloride salt itself is not directly observed in the gas phase.

| m/z (approx.) | Ion | Rationale |

| 117 | [M]⁺ | Molecular ion of the free amine (C₅H₁₅NSi). This may be of low abundance. |

| 102 | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety, a common fragmentation pathway. |

| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation, often a very abundant and characteristic peak for TMS-containing compounds. |

| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage of the C-C bond adjacent to the nitrogen atom. |

Molecular Weight: The molecular weight of the free amine is 117.27 g/mol , and the hydrochloride salt is 153.73 g/mol . [1]

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of 2-(Trimethylsilyl)ethanamine.

Materials:

-

This compound

-

Solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization or Electrospray Ionization source)

Procedure (for GC-MS with EI):

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent. The hydrochloride salt may need to be neutralized to the free amine for GC analysis. This can be done by a liquid-liquid extraction with a mild base.

-

-

Instrument Setup:

-

Set up the gas chromatograph (GC) with an appropriate column and temperature program to separate the analyte from the solvent and any impurities.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-200).

-

-

Data Acquisition:

-

Inject the sample into the GC.

-

The compound will be separated on the column and then enter the mass spectrometer, where it will be ionized (e.g., by electron impact) and the fragments detected.

-

Workflow Diagram:

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS 18135-30-3). By understanding the contributions of each functional group to the NMR, IR, and MS spectra, researchers can confidently identify and characterize this compound. The provided experimental protocols and workflows offer a practical starting point for obtaining high-quality spectroscopic data. While this guide is based on established principles and data from related compounds, empirical verification is essential for definitive structural confirmation.

References

-

ChemSigma. (2026). This compound [18135-30-3]. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding in 2-(Trimethylsilyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trimethylsilyl)ethanamine hydrochloride is an organosilicon compound featuring a primary amine and a trimethylsilyl group. Its hydrochloride salt form enhances its stability and water solubility, making it a versatile building block in organic synthesis and of potential interest in pharmaceutical research. The presence of the bulky and lipophilic trimethylsilyl group in close proximity to the hydrophilic ammonium group imparts unique physicochemical properties to the molecule. This guide provides a detailed analysis of the molecular structure, bonding, and spectroscopic characteristics of this compound, offering insights for its application in research and development.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a flexible ethyl bridge connecting a sterically demanding trimethylsilyl group, -Si(CH₃)₃, to a protonated amino group, -NH₃⁺. The positive charge on the nitrogen is balanced by a chloride anion, Cl⁻.

Intramolecular Interactions and Conformation

The single bonds within the ethyl chain (Si-CH₂-CH₂-N) allow for free rotation, leading to various possible conformations. The preferred conformation in the gas phase or in non-polar solvents will be a result of the interplay between steric hindrance from the bulky trimethylsilyl group and potential weak intramolecular interactions. In the solid state, the conformation will be dictated by the most stable crystal packing arrangement, which maximizes favorable intermolecular forces.

Intermolecular Bonding and the Role of the Hydrochloride Salt

The hydrochloride salt form introduces strong ionic and hydrogen bonding interactions that are crucial to the overall structure and properties of the compound. The primary intermolecular forces at play are:

-

Ionic Interactions: The positively charged ammonium group (-NH₃⁺) and the negatively charged chloride ion (Cl⁻) form strong electrostatic attractions. These ionic bonds are a primary determinant of the solid-state structure, contributing to the formation of a crystalline lattice.

-

Hydrogen Bonding: The three protons on the ammonium group are strong hydrogen bond donors. They will form hydrogen bonds with the chloride ion, which acts as a hydrogen bond acceptor. These N-H···Cl hydrogen bonds are a defining feature of the crystal structure of amine hydrochlorides and significantly influence their physical properties, such as melting point and solubility. It is also possible for the ammonium group to engage in hydrogen bonding with other potential acceptor atoms in more complex environments.[1]

The interplay of these forces results in a well-defined, three-dimensional crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of similar simple amine hydrochlorides suggests a network of interconnected ions stabilized by a robust hydrogen-bonding network.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Si-(CH₃)₃ | ~0.0 | Singlet | 9H |

| Si-CH₂- | ~0.5 - 1.0 | Triplet | 2H |

| -CH₂-N | ~2.8 - 3.2 | Triplet | 2H |

| -NH₃⁺ | Broad, variable | Singlet | 3H |

-

The nine protons of the trimethylsilyl group are chemically equivalent and will appear as a sharp singlet at a very upfield position (around 0 ppm), which is characteristic of protons on silicon.

-

The two methylene groups will appear as triplets due to coupling with each other. The methylene group attached to the silicon (Si-CH₂) will be more shielded and appear at a lower chemical shift compared to the methylene group attached to the nitrogen (-CH₂-N).

-

The protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Si-(CH₃)₃ | ~ -2.0 |

| Si-CH₂- | ~10 - 15 |

| -CH₂-N | ~40 - 45 |

-

The carbon atoms of the trimethylsilyl group will be highly shielded and appear at a very upfield chemical shift.

-

The two methylene carbons will be distinguishable, with the carbon attached to the nitrogen being significantly deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.[2][3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (ammonium) | 3200 - 2800 | Strong, broad |

| C-H stretch (aliphatic) | 2960 - 2850 | Medium to Strong |

| N-H bend (ammonium) | 1600 - 1500 | Medium |

| Si-C stretch | 1250, 840 | Strong |

| C-N stretch | 1100 - 1000 | Medium |

-

A very broad and strong absorption in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium group involved in hydrogen bonding.

-

The C-H stretching vibrations of the methyl and methylene groups will appear in their usual region.

-

A prominent bending vibration for the -NH₃⁺ group is expected around 1600-1500 cm⁻¹.

-

Strong bands characteristic of the trimethylsilyl group, specifically the Si-C stretching vibrations, will be observed around 1250 cm⁻¹ and 840 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of (trimethylsilyl)acetonitrile followed by treatment with hydrochloric acid.

Step-by-Step Methodology:

-

Reduction of (Trimethylsilyl)acetonitrile:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of (trimethylsilyl)acetonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

The reaction vessel is cooled in an ice bath.

-

A solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in the same solvent, is added dropwise to the nitrile solution with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

-

Work-up and Amine Isolation:

-

The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution to precipitate the aluminum salts.

-

The resulting mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the free base, 2-(trimethylsilyl)ethanamine.

-

-

Formation of the Hydrochloride Salt:

-

The crude amine is dissolved in a suitable solvent (e.g., diethyl ether).

-

A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The white solid is collected by filtration, washed with the cold solvent, and dried under vacuum to afford this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial because the reducing agent, LiAlH₄, is highly reactive with moisture and oxygen.

-

Anhydrous Solvents: Anhydrous solvents are necessary for the same reason as the inert atmosphere.

-

Careful Quenching: The quenching process must be done cautiously as the reaction of excess LiAlH₄ with water is highly exothermic and liberates hydrogen gas.

-

Salt Formation: The conversion to the hydrochloride salt is performed to obtain a stable, crystalline solid that is easier to handle and purify than the volatile and potentially air-sensitive free amine.

Visualizations

Molecular Structure of 2-(Trimethylsilyl)ethanamine Cation

Caption: Ball-and-stick model of the 2-(trimethylsilyl)ethanaminium cation.

Intermolecular Interactions in the Solid State

Caption: Synthetic pathway to the target compound.

References

- Galezowska, E. A., & Sobczyk, L. (2006). Hydrogen Bonding in Crystals of Amine Hydrochlorides. Journal of Physical Organic Chemistry, 19(10-11), 747-753.

- Steiner, T. (2002). Hydrogen bonds in crystals of simple organic molecules.

-

Stenutz, R. (n.d.). 2-(trimethylsilyl)ethanamine. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). Ethyl(trimethyl)silane. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethynyltrimethylsilane. Retrieved from [Link]

-

PubChem. (n.d.). Ethyltrimethylsilane. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl (trimethylsilyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl({2-[(trimethylsilyl)oxy]ethyl})amine. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-[(trimethylsilyl)oxy]ethyl)amine. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Amine. Retrieved from [Link]

-

Purdue University. (n.d.). CHAPTER 21: AMINES. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 12). 1.19: Amines- Structure and Synthesis. Retrieved from [Link]

-

YouTube. (2020, November 21). Chemistry 12 Chapter 13 Amines #Classification, Nomenclature and Structure of Amines. Retrieved from [Link]

-

YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

-

The Royal Society of Chemistry. (1950). The Infrared Absorption and Reflection Spectra of the Ammonium Halides. Retrieved from [Link]

-

ResearchGate. (2008, August). Low frequency Raman spectra of ammonium halides in the disordered phases I and II. Retrieved from [Link]

Sources

Solubility and Stability of 2-(Trimethylsilyl)ethanamine Hydrochloride: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trimethylsilyl)ethanamine hydrochloride is an organosilane compound of interest in various chemical and pharmaceutical applications. Its utility is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its chemical stability under diverse conditions. This guide provides an in-depth analysis of these characteristics. While specific quantitative solubility data is not extensively published, this document outlines the theoretical principles governing its solubility based on its structure as an amine salt. Furthermore, it provides robust, step-by-step protocols for the empirical determination of its solubility profile using the isothermal equilibrium method. The guide also delves into the chemical stability of the compound, focusing on potential degradation pathways, particularly the hydrolysis of the silicon-carbon bond. A comprehensive workflow for assessing stability through forced degradation studies and the development of a stability-indicating HPLC method is presented, consistent with ICH guidelines. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively handle, formulate, and analyze this compound.

Introduction and Physicochemical Overview

This compound is a bifunctional molecule featuring a primary amine and a trimethylsilyl group. The presence of the amine group, protonated as a hydrochloride salt, renders the molecule ionic and significantly influences its physical properties.[1] This salt form is often utilized to enhance the aqueous solubility and bioavailability of amine-containing compounds in pharmaceutical development.[1] A thorough understanding of its behavior in solution is paramount for any application, from reaction chemistry to formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18135-30-3 | [2][3] |

| Molecular Formula | C₅H₁₅NSi·HCl | [3] |

| Molecular Weight | 153.73 g/mol | [3] |

| Synonyms | (2-Aminoethyl)trimethylsilane Hydrochloride | [2] |

Solubility Profile: Theoretical Principles and Empirical Determination

The solubility of a compound is a critical parameter for its handling, formulation, and biological absorption. As an amine hydrochloride, this compound is an ionic compound.[1] This structural feature is the primary determinant of its solubility characteristics.

Theoretical Solubility

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to its ionic nature as a salt, the compound is expected to be highly soluble in polar protic solvents.[4][5] These solvents can effectively solvate both the ammonium cation and the chloride anion through ion-dipole interactions and hydrogen bonding, overcoming the lattice energy of the solid. The solubility in water is a key characteristic for many biological and pharmaceutical applications.[1][6]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Solubility is expected to be moderate to low in these solvents. While they possess a dipole moment, they lack the ability to donate hydrogen bonds, making the solvation of the chloride anion less efficient.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The compound is expected to be poorly soluble or insoluble in nonpolar solvents.[4] These solvents cannot effectively solvate the charged ions, making the dissolution process energetically unfavorable.

Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)

To obtain precise and reproducible quantitative data, the isothermal equilibrium method is the gold standard.[4] This protocol ensures that a true equilibrium between the dissolved and undissolved solute is achieved.

Methodology:

-

Preparation of Vials: Add an excess amount of this compound to several sealed vials, each containing a known volume of the selected analytical-grade solvent (e.g., water, ethanol, acetone). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4] Preliminary experiments should be conducted to determine the minimum time required to reach a stable concentration.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to permit the settling of undissolved solids. For finer suspensions, centrifuge the samples at the same temperature to ensure complete separation of the solid and liquid phases.[4]

-

Sample Extraction and Dilution: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To prevent crystallization, immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a volumetric flask and dilute with a suitable solvent (often the mobile phase of the analytical method).[4]

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, with the final solubility reported as the mean ± standard deviation (e.g., in mg/mL or mol/L).[4]

Diagram 1: Workflow for Isothermal Equilibrium Solubility Determination

Caption: Isothermal equilibrium method workflow.

Table 2: Template for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD |

| Water | 25 | Record Data Here | Calculate Data Here |

| Methanol | 25 | Record Data Here | Calculate Data Here |

| Ethanol | 25 | Record Data Here | Calculate Data Here |

| Acetonitrile | 25 | Record Data Here | Calculate Data Here |

| Hexane | 25 | Record Data Here | Calculate Data Here |

Chemical Stability Profile and Degradation Pathways

The stability of this compound is influenced by its functional groups. The primary concern for organosilanes is their susceptibility to hydrolysis.

Key Degradation Pathway: Hydrolysis

The silicon-carbon (Si-C) bond, while generally stable, can undergo cleavage under certain conditions, particularly in aqueous environments under acidic or basic catalysis. The likely primary degradation product would be trimethylsilanol and the desilylated ethylamine hydrochloride. This hydrolytic cleavage is a well-known reactivity pathway for related N-silylamines, which exhibit facile Si-N bond cleavage.[7] While this compound has a Si-C bond, the underlying principle of susceptibility of silicon bonds to hydrolysis remains a key consideration.

Diagram 2: Potential Hydrolytic Degradation of this compound

Caption: Primary hydrolytic degradation pathway.

Factors Influencing Stability

-

pH: The pH of the solution is a critical factor. In alkaline conditions, the ammonium salt will be deprotonated to the free amine. This could potentially alter the rate of hydrolysis of the Si-C bond. Highly acidic or basic conditions are often used in forced degradation studies to accelerate these pathways.[8]

-

Temperature: Elevated temperatures will increase the rate of chemical degradation, following the principles of chemical kinetics.

-

Oxidation: While the molecule does not contain obvious sites for facile oxidation, this pathway should be investigated during forced degradation studies.[8]

-

Light: Photostability should be assessed to determine if specific packaging or handling procedures are required to protect the compound from light-induced degradation.

Experimental Assessment of Stability

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[8] Developing such a method requires a forced degradation study.

Protocol for Forced Degradation Studies

The goal is to generate potential degradation products to challenge the specificity of the analytical method.[9]

Methodology:

-

Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1N HCl) and heat (e.g., at 80°C for 2 hours).[8]

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1N NaOH) and heat (e.g., at 80°C for 2 hours).[8]

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.[9]

-

Thermal Degradation: Expose a solution of the compound to dry heat (e.g., 70°C for 1 hour).[9]

-

Photolytic Degradation: Expose a solution of the compound to UV light or direct sunlight for a specified period.[9][10]

-

Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using the developed HPLC method alongside an untreated control sample. The goal is to achieve 5-20% degradation of the active ingredient.[11]

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method is typically suitable for this type of polar, water-soluble compound.

Methodology:

-

Column Selection: Start with a C18 or C8 column, which are versatile for a wide range of polarities.

-

Mobile Phase Optimization:

-

Begin with a simple mobile phase, such as a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

-

Analyze the stressed samples. The primary goal is to achieve baseline separation between the parent peak of this compound and all peaks corresponding to degradation products.

-

Adjust the organic modifier ratio, buffer pH, and buffer concentration to optimize resolution. A gradient elution may be necessary if the degradation products have a wide range of polarities.

-

-

Detection: Use a photodiode array (PDA) detector. This allows for the determination of the optimal detection wavelength and is crucial for peak purity analysis, which confirms that the parent peak is spectrally pure and not co-eluting with any degradants.

-

Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

Diagram 3: Workflow for Stability Assessment and Method Development

Caption: Stability-indicating method development workflow.

Summary and Recommendations

-

Solubility: this compound is predicted to be highly soluble in water and other polar protic solvents, with limited solubility in nonpolar organic solvents. Empirical determination via the isothermal equilibrium method is required for quantitative data.

-

Stability: The primary stability concern is the potential for hydrolysis of the silicon-carbon bond, a reaction that can be influenced by pH and temperature.

-

Handling and Storage: Based on its hygroscopic nature as a salt and its potential for hydrolysis, the compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture.

-

Analysis: A validated stability-indicating RP-HPLC method is essential for accurately quantifying the compound and ensuring its purity over time and under various stress conditions.

This guide provides the theoretical framework and practical, self-validating protocols for researchers to thoroughly characterize the solubility and stability of this compound, ensuring its effective and reliable use in their applications.

References

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

- 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. (n.d.). Pharmaffiliates.

- Chemical analysis in amine system operations. (n.d.). EPTQ.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Solubility of Anhalamine Hydrochloride: A Qualitative Overview. (n.d.). Benchchem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.

- 2-[(Trimethylsilyl)oxy]ethanamine SDS, 5804-92-2 Safety Data Sheets. (n.d.). ECHEMI.

- This compound. (n.d.). LGC Standards.

- 2-[(trimethylsilyl)oxy]ethanamine. (n.d.). CymitQuimica.

- This compound CAS#: 18135-30-3. (n.d.). ChemicalBook.

- N-Silylamines in catalysis: synthesis and reactivity. (2014). RSC Publishing.

- N-Silylamines in catalysis: synthesis and reactivity. (2014). Semantic Scholar.

- Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2025). ResearchGate.

- Solubility of Ethanamine Hydrochloride. (n.d.). Solubility of Things.

- Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. (n.d.). MDPI.

- Bacterial degradation of monocyclic aromatic amines. (2015). PubMed Central.

- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.

- Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride (1:1). (n.d.). CymitQuimica.

- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2016). National Institutes of Health.

- Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). International Journal of Pharmacy and Technology.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Buy Online CAS Number 18135-30-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. This compound CAS#: 18135-30-3 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]… [cymitquimica.com]

- 7. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. ijsdr.org [ijsdr.org]

- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]

Reactivity of the trimethylsilyl group in 2-(Trimethylsilyl)ethanamine hydrochloride.

An In-depth Technical Guide to the Reactivity of the Trimethylsilyl Group in 2-(Trimethylsilyl)ethanamine Hydrochloride

Executive Summary

This guide provides a comprehensive technical analysis of the reactivity of the trimethylsilyl (TMS) group in this compound. The unique positioning of the TMS group beta to the amino group imparts a distinct set of chemical behaviors, primarily governed by the β-silicon effect. This document explores the fundamental principles of this effect, detailing its influence on reaction mechanisms such as fluoride-mediated fragmentation and its application in advanced organic synthesis. Key applications, including the formation of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group and its relevance in drug development as a stable, yet readily cleavable, amine protecting group, are discussed in detail. This guide serves as a resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Synergy of Silicon and Nitrogen

In the landscape of synthetic organic chemistry, organosilicon compounds have emerged as indispensable tools. The trimethylsilyl (TMS) group, -Si(CH₃)₃, is renowned for its chemical inertness, steric bulk, and its role as a versatile protecting group.[1] When incorporated into a molecule like 2-(trimethylsilyl)ethanamine, its reactivity transcends that of a simple bulky substituent. The crucial feature is the 1,2-relationship between the silicon atom and the amino group's carbon skeleton. This arrangement is the foundation for the compound's unique and synthetically valuable properties.

The hydrochloride salt form of 2-(trimethylsilyl)ethanamine ensures stability and enhances handling characteristics. In synthetic applications, the free amine is typically liberated in situ via treatment with a base. The reactivity of the molecule is a duality: the nucleophilicity of the amine and the unique electronic properties of the β-trimethylsilyl group. This guide focuses on the latter, elucidating how the silicon atom profoundly influences the molecule's behavior in chemical transformations.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting.

| Property | Value | Reference |

| Chemical Name | 2-(Trimethylsilyl)ethan-1-amine hydrochloride | [2] |

| Synonyms | (2-aminoethyl)trimethylsilane hydrochloride | [2] |

| CAS Number | 18135-30-3 | [3] |

| Molecular Formula | C₅H₁₆ClNSi | [2] |

| Molecular Weight | 153.73 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water, methanol | N/A |

Core Reactivity: The β-Silicon Effect

The cornerstone of the reactivity of 2-(trimethylsilyl)ethyl systems is the β-silicon effect , also known as silicon hyperconjugation. This phenomenon describes the stabilization of a positive charge (carbocation) on a carbon atom that is beta to a silicon atom. This stabilization occurs through an interaction between the carbon-silicon (C-Si) σ-bonding orbital and the empty p-orbital of the carbocation. This orbital overlap delocalizes the positive charge, significantly lowering the energy of the cationic intermediate and facilitating reactions that proceed through such species.

Caption: Workflow for fluoride-mediated deprotection of a SES-protected amine.

This deprotection is exceptionally mild and orthogonal to many other protecting groups, making the SES group invaluable in the synthesis of complex molecules, particularly in drug discovery where sensitive functional groups are common. [4]

The Peterson Olefination: An Alkene Synthesis Analogue

While 2-(trimethylsilyl)ethanamine itself is not a direct substrate, its underlying α-silyl carbon structure is the cornerstone of the Peterson Olefination. This reaction is a powerful method for synthesizing alkenes and is considered the silicon analogue of the Wittig reaction. [5]It involves the reaction of an α-silyl carbanion with an aldehyde or ketone. [6] The reaction proceeds via the formation of a β-hydroxysilane intermediate. [7][8]A key feature of the Peterson olefination is its stereochemical control. The intermediate diastereomeric β-hydroxysilanes can often be isolated and separated. Subsequent elimination under acidic or basic conditions proceeds via different mechanisms (anti-elimination for acid, syn-elimination for base) to yield either the E- or Z-alkene, respectively. [5][6]This divergent pathway from a common intermediate provides significant synthetic flexibility.

Caption: Stereodivergent pathways of the Peterson Olefination.

For α-silyl carbanions bearing electron-withdrawing or stabilizing groups, the β-hydroxysilane intermediate is often unstable and eliminates in-situ to directly form the alkene. [6][8]

Applications in Drug Development and Synthesis

The unique reactivity profile of the 2-(trimethylsilyl)ethanamine framework makes it a valuable component in the modern synthetic chemist's toolbox, particularly within the pharmaceutical industry.

-

Amine Protection: As detailed above, the most prominent application is in the formation of the SES protecting group. The synthesis of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) from precursors related to the title compound allows for the protection of amines. [9]This strategy is critical in multi-step syntheses of active pharmaceutical ingredients (APIs) where orthogonality is paramount.

-

Pharmaceutical Intermediates: The 2-(trimethylsilyl)ethoxy group is found in various complex molecules and pharmaceutical intermediates. For example, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), a related reagent, is used to protect alcohols and is a key intermediate in the synthesis of drugs like Ruxolitinib. [10]The stability and specific cleavage conditions of these silicon-containing groups are highly advantageous.

-

Bioisosterism and Scaffold Design: The trimethylsilyl group is sterically bulky and lipophilic. In drug design, it can be used as a bioisostere for other groups, such as a tert-butyl group, to modulate a molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The 2-phenethylamine scaffold, to which 2-(trimethylsilyl)ethanamine is related, is a privileged structure in medicinal chemistry, appearing in ligands for a vast range of biological targets. [11]

Experimental Protocol: Amine Protection with SES-Cl

The following protocol describes a general, self-validating procedure for the protection of a primary or secondary amine using 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), a reagent directly derived from the reactivity principles of the title compound.

Objective: To protect a generic secondary amine (R₂NH) as its N-SES sulfonamide.

Materials:

-

Secondary Amine (R₂NH) (1.0 eq)

-

2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the secondary amine (1.0 eq) and anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

SES-Cl Addition: Slowly add a solution of 2-(trimethylsilyl)ethanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture. Causality Note: The base (Et₃N) is crucial to neutralize the HCl generated during the sulfonylation reaction, driving the equilibrium towards product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine. Self-Validation: Each wash removes specific impurities, ensuring the purity of the final product. The final pH of the aqueous layer after the bicarb wash should be neutral or slightly basic.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure SES-protected amine.

Conclusion

This compound is more than a simple aminated organosilane. It is a gateway to a range of powerful synthetic transformations rooted in the fundamental principle of the β-silicon effect. The stability of the C-Si bond, coupled with its susceptibility to fluoride-induced cleavage, allows for the design of robust protecting groups like SES that can be removed under exceptionally mild conditions. This unique combination of stability and controlled reactivity ensures that this structural motif will continue to be a valuable tool for scientists in organic synthesis and drug development, enabling the construction of complex molecular architectures with precision and efficiency.

References

-

Organic Chemistry Portal. Peterson Olefination. [Link]

-

Wikipedia. Peterson olefination. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Carbonyl Chemistry :: The Peterson Olefination. [Link]

-

Jones, K., Bume, E., El-Bahnsawy, M. et al. Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. Sci Rep 8, 771 (2018). [Link]

-

NROChemistry. Peterson Olefination. [Link]

-

Organic Syntheses. 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). [Link]

-

Wikipedia. Trimethylsilyl group. [Link]

-

Stenutz. 2-(trimethylsilyl)ethanamine. [Link]

-

Pharmaffiliates. CAS No : 24103-64-8 | Product Name : 2-((Trimethylsilyl)oxy)ethan-1-amine Hydrochloride. [Link]

-

Fisher Scientific. A Review of Organosilanes in Organic Chemistry. [Link]

-

PubChem. N-(2-[(trimethylsilyl)oxy]ethyl)amine. [Link]

- Google Patents. CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.

-

ResearchGate. 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation. [Link]

- Google Patents. CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Technical Specifications of 2-(Trimethylsilyl)Ethoxymethyl Chloride for Pharmaceutical Use. [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

ResearchGate. The mechanism of trimethylsilylation of hydroxyl groups with... [Link]

-

PubChem. 2-{4-[(trimethylsilyl)oxy]phenyl}ethanamine. [Link]

-

MDPI. Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. [Link]

-

ResearchGate. Advances in the Application of Trimethylsilyl Cyanide for Organic Synthesis. [Link]

Sources

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 18135-30-3 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Peterson Olefination | NROChemistry [nrochemistry.com]

- 6. Peterson olefination - Wikipedia [en.wikipedia.org]

- 7. Peterson Olefination [organic-chemistry.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

2-(Trimethylsilyl)ethanamine Hydrochloride: A Strategic Precursor in Modern Organometallic Chemistry

A Senior Application Scientist's Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trimethylsilyl)ethanamine hydrochloride has emerged as a versatile and strategic precursor in the field of organometallic chemistry. Its unique bifunctional nature, combining a reactive primary amine with a sterically demanding and electronically influential trimethylsilyl group, offers chemists a powerful tool for the synthesis of novel metal complexes. This technical guide provides an in-depth exploration of the core principles and practical applications of this reagent, moving beyond simple procedural outlines to elucidate the underlying chemical logic that governs its utility. We will delve into its physicochemical properties, its crucial role as a ligand precursor, detailed and validated synthetic protocols, and the causal relationships behind experimental choices, thereby equipping researchers with the knowledge to innovate in their own work.

PART 1: Foundational Chemistry of the Precursor

1.1. Physicochemical Properties

This compound, with the chemical formula C5H16ClNOSi, is a white to off-white solid that is typically handled in its hydrochloride salt form to improve stability and ease of handling.[1] The free base, 2-(trimethylsilyl)ethanamine, is a liquid. The presence of the silicon atom and the hydrochloride salt form dictates its solubility and reactivity.

| Property | Value | Source |

| Chemical Formula | C5H15NSi·HCl | [2] |

| Molecular Weight | 153.08 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Storage | 2-8°C, Refrigerator | [1] |

Understanding these fundamental properties is the first step in designing successful synthetic strategies. The hydrochloride form necessitates neutralization, typically with a non-nucleophilic base, to liberate the free amine for subsequent reactions with metal centers.

1.2. The Dual Role of the Trimethylsilyl Group

The trimethylsilyl (TMS) group is not merely a passive component of the molecule; it actively influences the reagent's reactivity and the properties of the resulting organometallic complexes. Its functions are twofold:

-

Steric Hindrance: The bulky TMS group provides significant steric shielding around the coordinated nitrogen atom.[3] This steric influence can be strategically employed to control the coordination number of the metal center, prevent unwanted side reactions such as dimerization or polymerization, and stabilize reactive metal species.

-

Electronic Effects & Labile Silyl Group: The Si-C bond can be cleaved under specific conditions, particularly with fluoride ions, offering a pathway for further functionalization or the generation of novel reactive intermediates.[4][5] This lability is a key feature that expands the synthetic possibilities beyond simple ligand coordination. The TMS group can also influence the electronic properties of the ligand and, consequently, the coordinated metal center.

PART 2: Synthetic Applications & Methodologies

The primary utility of this compound lies in its role as a precursor to N-functionalized ligands. The amino group serves as the primary coordination site to a metal center.

2.1. General Workflow for Ligand Synthesis and Complexation

The transformation of this compound into an organometallic complex generally follows a logical sequence of steps. Understanding this workflow is crucial for experimental design and troubleshooting.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Buy Online CAS Number 18135-30-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 5. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]

A Senior Application Scientist's Guide to the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Protecting Group

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the architecturally demanding world of complex molecule synthesis, the strategic masking and unmasking of reactive functional groups is paramount. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group has emerged as a uniquely valuable tool for the protection of amines, distinguished by its remarkable stability and a highly specific deprotection mechanism. This guide provides an in-depth exploration of Teoc chemistry, from its fundamental principles and mechanistic underpinnings to its practical applications and experimental protocols. We will dissect the causality behind its orthogonal stability relative to other common protecting groups and detail the fluoride-mediated β-elimination that makes it indispensable for sophisticated, multi-step synthetic strategies.

Introduction: The Imperative for Orthogonal Protection

Modern organic synthesis, particularly in pharmaceutical and materials science, often involves the construction of polyfunctional molecules. The success of these endeavors hinges on the concept of orthogonal protection , a strategy wherein multiple protecting groups can be removed selectively in any order without affecting one another.[1] This allows chemists to precisely control the sequence of reactions at different sites within a complex molecule.

While classic amine protecting groups like tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) form the bedrock of many synthetic routes, particularly in peptide synthesis, they primarily rely on acid-lability, base-lability, or hydrogenolysis for their removal.[2][3] This creates a need for protecting groups that are stable under these conditions but can be cleaved by an entirely different and mild mechanism. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group fulfills this role exceptionally, offering robustness towards most acidic, basic, and reductive conditions, while being exquisitely sensitive to fluoride ions.[4][5]

This guide will serve as a technical resource on the Teoc group, clarifying its strategic value and providing the practical knowledge necessary for its successful implementation.